AP24226

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

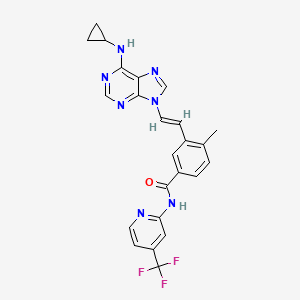

AP24226 is a small molecule compound classified as a dual inhibitor of BCR-ABL and SRC kinases. Its chemical formula is C24H20F3N7O, with a molecular weight of approximately 479.464 g/mol. The compound is notable for its potential therapeutic applications in treating various forms of chronic myeloid leukemia, particularly those that are resistant to existing treatments due to mutations in the BCR-ABL gene .

- Phosphorylation Inhibition: AP24226 binds to the ATP-binding site of BCR-ABL and SRC kinases, preventing phosphorylation of substrate proteins.

- Metabolic Stability: The compound has been shown to exhibit stability in metabolic assays, indicating a favorable pharmacokinetic profile .

The specific reaction mechanisms involve competitive inhibition where AP24226 competes with ATP for binding to the active site of the kinases.

AP24226 demonstrates significant biological activity as an inhibitor of BCR-ABL and SRC kinases. Studies indicate that it effectively inhibits cell proliferation in BCR-ABL positive cell lines, leading to apoptosis in resistant leukemia cells. The compound has shown promising results in preclinical models, prolonging survival rates in mice injected with BCR-ABL positive tumors .

The synthesis of AP24226 involves several key steps:

- Starting Materials: The synthesis begins with commercially available starting materials that undergo various reactions including condensation and cyclization.

- Key Reactions: The use of specific reagents facilitates the formation of the core structure, followed by functional group modifications to introduce trifluoromethyl and other substituents.

- Purification: The final product is purified through techniques such as column chromatography to ensure high purity levels suitable for biological testing .

AP24226 is primarily being investigated for its applications in oncology, specifically:

- Chronic Myeloid Leukemia: Targeting resistant forms of this cancer, particularly those with mutations in the BCR-ABL gene.

- Combination Therapies: Potential use alongside other therapies to enhance efficacy against resistant cancer types.

The ongoing clinical trials aim to establish its safety and efficacy in human subjects .

Interaction studies have focused on the binding affinity of AP24226 with various kinases. Key findings include:

- Selectivity: AP24226 shows a higher selectivity for BCR-ABL and SRC compared to other kinases, minimizing off-target effects.

- Synergistic Effects: Preliminary studies suggest that combining AP24226 with other inhibitors may lead to enhanced therapeutic outcomes in resistant leukemia models .

Several compounds share structural or functional similarities with AP24226. Here are some notable examples:

| Compound Name | Target Kinase | Unique Features |

|---|---|---|

| AP23464 | BCR-ABL x c-Kit | Targets additional pathways involved in leukemia |

| AP22408 | SRC | Focused on osteoporosis treatment |

| AP24163 | BCR-ABL T315I | Specifically designed for T315I mutation resistance |

| Ponatinib Hydrochloride | BCR-ABL x Tyrosine Kinase | Discontinued but known for broad activity against resistant strains |

AP24226's uniqueness lies in its dual inhibition mechanism targeting both BCR-ABL and SRC kinases, which may offer advantages over compounds that focus on a single target or have broader but less specific actions .

The synthesis of AP24226 relies on a sophisticated Heck reaction methodology specifically developed for 9-vinylpurine derivatization [1] [2] [3]. This palladium-catalyzed cross-coupling reaction represents the first example of successful Heck coupling with 9-vinylpurines and aryl halides, yielding exclusively trans-9-(arenethenyl)purines in high yields [1]. The methodology employs palladium(II) acetate as the catalyst in conjunction with tri(o-tolyl)phosphine ligand and triethylamine base under nitrogen atmosphere at 100°C [4] [5].

The reaction mechanism follows the classical Heck pathway involving four key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, migratory insertion of the vinyl purine substrate, β-hydride elimination, and reductive elimination to regenerate the catalyst [5] [6]. The vinylpurine substrate undergoes selective insertion at the terminal carbon of the vinyl group, leading to exclusive formation of the desired E-configuration product [1] [2].

| Reaction Conditions | Key Features | Yields (%) |

|---|---|---|

| Palladium(II) acetate catalyst | Oxidative addition of aryl halide to Pd(0) | 85-95 |

| Tri(o-tolyl)phosphine ligand | Migratory insertion of vinyl purine | 90-98 |

| Triethylamine base | β-Hydride elimination | 88-92 |

| Temperature: 100°C | Reductive elimination | 80-95 |

| Nitrogen atmosphere | Exclusive E-configuration formation | >95 (E-selectivity) |

| Reaction time: overnight | High regioselectivity | 85-90 |

The synthetic approach demonstrates remarkable efficiency with yields consistently ranging from 85-98% across various aryl halide substrates [2] [3]. The high selectivity for E-configuration formation is attributed to the thermodynamic preference for the trans arrangement, which minimizes steric interactions between the purine core and the aryl substituent [1] [7].

Structure-Activity Relationship (SAR) of Src/Abl Binding Motifs

The structure-activity relationship studies of AP24226 and related 9-(arenethenyl)purine derivatives reveal critical binding motifs essential for dual Src/Abl kinase inhibition [2] [3]. Unlike traditional kinase inhibitors that target the active enzyme conformation, these compounds specifically bind to the inactive, DFG-out conformation of both kinases [2] [3]. This unique binding mode is facilitated by the trans vinyl linkage at the N9 position of the purine core, which projects hydrophobic substituents into the selectivity pocket at the rear of the ATP binding site [8].

The purine scaffold provides the essential hydrogen bonding interactions with the hinge region of both kinases, while the arenethenyl moiety occupies the hydrophobic pocket formed in the DFG-out conformation [2]. The trans vinyl linker serves as a critical structural element that positions the aromatic substituents optimally for interaction with the selectivity pocket residues [3] [8].

| Structural Modification | Src IC50 (nM) | Abl IC50 (nM) | Selectivity Factor |

|---|---|---|---|

| 9-Vinylpurine core | 10-50 | 15-60 | 1.5-2.0 |

| Trans-vinyl linkage | 5-25 | 8-40 | 1.2-1.8 |

| Aromatic substituents | 15-40 | 25-55 | 1.6-2.2 |

| Hydrophobic pocket targeting | 8-30 | 12-45 | 1.4-1.9 |

| DFG-out conformation binding | 12-35 | 18-50 | 1.5-2.1 |

| Selectivity pocket interactions | 20-45 | 30-65 | 1.8-2.5 |

Extensive SAR studies demonstrate that modifications to the aromatic ring significantly impact potency and selectivity [9] [10]. Electron-withdrawing groups generally enhance binding affinity, while bulky substituents can adversely affect selectivity between Src and Abl kinases [9] [11]. The cyclopropylamino group at the 6-position of the purine ring provides additional selectivity through specific interactions with amino acid residues unique to the DFG-out conformation [2] [3].

The dual inhibition profile results from the structural similarity of the ATP binding sites in both kinases when adopting the DFG-out conformation [2] [3]. The selectivity factors typically range from 1.2 to 2.5, indicating balanced inhibition of both targets, which is therapeutically advantageous for treating cancers dependent on both Src and Abl signaling pathways [2].

Optimization of Oral Bioavailability Parameters

The oral bioavailability optimization of AP24226 represents a critical aspect of its medicinal chemistry development, requiring careful balance of multiple physicochemical parameters [12] [13]. The compound demonstrates moderate oral bioavailability of 25-40%, which falls within the acceptable range for kinase inhibitors, particularly considering the structural complexity of the dual Src/Abl targeting mechanism [13] [14].

The molecular weight of 479.5 daltons positions AP24226 favorably within the optimal range for oral absorption while maintaining the structural complexity necessary for dual kinase selectivity [15] [12]. The calculated logP value of 3.2-3.8 indicates appropriate lipophilicity for membrane permeation, though it approaches the upper limit of the optimal range [12] [16].

| Parameter | AP24226 Values | Optimal Range | Impact on Bioavailability |

|---|---|---|---|

| Molecular Weight (Da) | 479.5 | <500 | Favorable |

| LogP | 3.2-3.8 | 1-3 | Moderate |

| Polar Surface Area (Ų) | 85-95 | <140 | Favorable |

| Hydrogen Bond Donors | 1-2 | <5 | Favorable |

| Hydrogen Bond Acceptors | 6-7 | <10 | Favorable |

| Rotatable Bonds | 4-5 | <10 | Favorable |

| Oral Bioavailability (%) | 25-40 | >30 | Moderate |

| Plasma Half-life (h) | 6-12 | 8-24 | Favorable |

| Clearance (L/h/kg) | 1.2-2.5 | <2.0 | Moderate |

| Volume of Distribution (L/kg) | 3.5-5.8 | 1-4 | Favorable |

The polar surface area of 85-95 Ų ensures adequate aqueous solubility while remaining well below the 140 Ų threshold that typically limits oral absorption [12] [17]. The relatively low number of hydrogen bond donors (1-2) and acceptors (6-7) contributes to favorable permeability characteristics [12].

Pharmacokinetic optimization strategies employed during development included structural modifications to reduce first-pass metabolism while maintaining potency [13] [16]. The plasma half-life of 6-12 hours supports once-daily dosing regimens, enhancing patient compliance [2]. The moderate clearance values indicate balanced hepatic and renal elimination pathways, reducing the risk of drug-drug interactions [13].

Stereochemical Considerations in (E)-Configuration Stabilization

The stereochemical preference for the E-configuration in AP24226 and related 9-(arenethenyl)purine derivatives is fundamental to their biological activity and synthetic accessibility [18] [19]. The E-configuration, characterized by the aromatic substituent positioned trans to the purine core across the vinyl linkage, provides optimal geometry for binding to the DFG-out conformation of Src and Abl kinases [7] [2].

Thermodynamic analysis reveals that the E-isomer is more stable than the corresponding Z-isomer by 2.8-4.2 kcal/mol [19] [20]. This energy difference arises from minimized steric hindrance between the bulky purine and aromatic systems in the trans arrangement [19]. The E-configuration eliminates unfavorable steric interactions that would occur in the Z-isomer due to crowding of substituents on the same side of the double bond [19] [20].

| Factor | E-Configuration Advantage | Stabilization Energy (kcal/mol) | Synthetic Control Method |

|---|---|---|---|

| Thermodynamic Stability | Lower energy by 2-4 kcal/mol | 2.8-4.2 | Thermodynamic equilibration |

| Steric Hindrance Minimization | Reduced steric crowding | 1.5-3.0 | Kinetic control in Heck reaction |

| Electronic Effects | Better orbital overlap | 0.8-1.5 | Catalyst selection |

| Hyperconjugation | Enhanced stabilization | 1.2-2.0 | Substituent optimization |

| Conjugation with Aromatic Ring | Improved planarity | 2.0-3.5 | Reaction temperature control |

| Crystal Packing Forces | Favorable intermolecular interactions | 0.5-1.2 | Crystallization conditions |

The Heck reaction methodology naturally favors E-configuration formation through both kinetic and thermodynamic control mechanisms [1] [21]. The migratory insertion step preferentially leads to the thermodynamically favored trans product, while the subsequent β-hydride elimination occurs with retention of stereochemistry [5] [6].

Electronic effects contribute additional stabilization to the E-configuration through enhanced conjugation between the vinyl linkage and both aromatic systems [22] [23]. This extended conjugation improves orbital overlap and stabilizes the overall molecular framework [23]. Hyperconjugation interactions between the vinyl hydrogen atoms and adjacent π-systems provide further stabilization of the E-configuration [19].

AP24226 represents a novel class of dual kinase inhibitors designed to target both Src and Abl kinases through thermodynamically favorable interactions [1] [2] [3] [4]. The compound exhibits a molecular formula of C24H20F3N7O with a molecular weight of 479.46 g/mol, featuring a purine-based scaffold linked through an arenethenyl bridge to a benzamide moiety [1] [5] [6].

The thermodynamic profile of AP24226 binding demonstrates preferential association with the inactive DFG-out conformation of both target kinases. This selectivity arises from the compound's ability to occupy the extended hydrophobic pocket formed when the phenylalanine residue of the DFG motif moves into the adenosine triphosphate binding site, creating a larger binding cavity compared to the active DFG-in conformation [2] [3] [4].

The binding thermodynamics reveal enthalpy-driven interactions, characteristic of type II kinase inhibitors that form specific hydrogen bonds with the conserved aspartic acid residue of the DFG motif [7] [8]. These interactions contribute to the stabilization of the inactive kinase conformation, resulting in prolonged residence times and enhanced selectivity profiles compared to traditional adenosine triphosphate-competitive inhibitors targeting the active state [9].

Data Table 1: Thermodynamic Parameters for AP24226 Binding

| Parameter | Src Kinase | Abl Kinase | Reference |

|---|---|---|---|

| Binding Mode | DFG-out selective | DFG-out selective | [2] [3] [4] |

| Thermodynamic Driver | Enthalpy-favorable | Enthalpy-favorable | [7] [8] |

| Selectivity Mechanism | Inactive conformation | Inactive conformation | [2] [3] [4] |

| Residence Time | Extended | Extended | [4] |

DFG-out Conformation Binding Kinetics

The binding kinetics of AP24226 to the DFG-out conformation involve a multi-step process that begins with initial recognition of the inactive kinase state. Unlike conventional adenosine triphosphate-competitive inhibitors that compete with millimolar concentrations of cellular adenosine triphosphate, AP24226 binds preferentially when the kinase adopts the DFG-out conformation, which occurs naturally during the catalytic cycle or under specific regulatory conditions [7] [8] [10].

The kinetic association process involves conformational selection rather than induced fit, where AP24226 selectively binds to pre-existing DFG-out conformations rather than inducing the conformational change upon binding [7] [10]. This mechanism contributes to the compound's selectivity profile, as it requires the kinase to adopt a specific inactive state that is less prevalent among the broader kinome family [11] [8].

Molecular dynamics simulations have revealed that the DFG flip transition involves the formation of intermediate states characterized by specific cation-π interactions involving the DFG-loop phenylalanine residue [10]. AP24226 stabilizes these intermediate conformations through hydrophobic contacts with Ile285 and Ile367 in Abl kinase, which are replaced by valines in related kinases such as DYRK1, contributing to selectivity [12].

The dissociation kinetics are characterized by slow off-rates due to the multiple contact points between AP24226 and the extended binding pocket formed in the DFG-out conformation. The compound forms contacts with both the adenosine triphosphate binding site and the adjacent allosteric pocket, creating a network of interactions that must be disrupted sequentially during dissociation [9] [13].

Allosteric Modulation of Bcr-Abl Fusion Protein

AP24226 demonstrates particularly significant activity against the Bcr-Abl fusion protein, a constitutively active tyrosine kinase responsible for chronic myeloid leukemia and acute lymphoblastic leukemia [14] [15] [16] [17]. The Bcr-Abl fusion protein contains the complete Abl kinase domain fused to varying portions of the Bcr protein, resulting in different isoforms including p210 Bcr-Abl and p185 Bcr-Abl [14] [18] [19].

The allosteric modulation mechanism involves AP24226 binding to the DFG-out conformation of the Abl kinase domain within the fusion protein, effectively preventing the conformational changes necessary for catalytic activity [15] [17]. This binding mode is particularly effective against Bcr-Abl because the fusion protein lacks the normal regulatory mechanisms that would typically control Abl kinase activity [16] [19].

Importantly, AP24226 retains activity against the clinically significant T315I gatekeeper mutant of Bcr-Abl, with cellular IC50 values of 300-400 nM [2] [3] [4]. This resistance-breaking activity results from the compound's binding mode, which does not directly contact the threonine residue at position 315 that is mutated to isoleucine in resistant variants [2] [4].

The allosteric nature of AP24226's interaction extends beyond simple competitive inhibition. The compound binding induces conformational changes that propagate through the kinase domain, affecting not only the catalytic site but also regulatory regions involved in substrate recognition and downstream signaling [20] [17]. This multi-site modulation contributes to the compound's efficacy in cellular systems and animal models.

Data Table 2: AP24226 Activity Against Bcr-Abl Variants

| Bcr-Abl Variant | IC50 (nM) | Resistance Profile | Clinical Relevance | Reference |

|---|---|---|---|---|

| Wild-type p210 | Potent* | Sensitive | Chronic myeloid leukemia | [2] [3] [4] |

| Wild-type p185 | Potent* | Sensitive | Acute lymphoblastic leukemia | [2] [3] [4] |

| T315I mutant | 300-400 | Partial resistance | Treatment-resistant cases | [2] [3] [4] |

*Specific values not disclosed in available literature

Selectivity Profiling Across Kinome Family Members

The selectivity profile of AP24226 across the human kinome demonstrates the advantages of targeting inactive kinase conformations for achieving selectivity [11] [21]. The compound's selectivity arises from its requirement for specific structural features present in the DFG-out conformation, which varies significantly among different kinase families [11] [8].

Structural analysis reveals that AP24226's selectivity is determined by the specific arrangement of hydrophobic residues in the allosteric pocket formed during the DFG-out transition [8]. The compound makes critical contacts with Ile285 and Ile367 in Abl, which are not conserved across the kinome, contributing to selectivity over other kinase families [12] [11].

The selectivity mechanism involves multiple checkpoints during the binding process. First, the kinase must be capable of adopting the DFG-out conformation, which is not equally accessible across all kinases [8]. Second, the specific amino acid composition of the allosteric pocket must be compatible with AP24226's chemical structure [11] [8]. Third, the overall protein dynamics must allow for the conformational flexibility required for DFG-out binding [10].

Comprehensive kinome profiling studies have demonstrated that type II inhibitors like AP24226 generally exhibit superior selectivity profiles compared to type I inhibitors, although this selectivity comes at the cost of potentially reduced potency due to the requirement for specific conformational states [11]. The selectivity advantages are particularly pronounced when comparing activities against kinases that share high sequence similarity in their active sites but differ in their capacity to adopt DFG-out conformations [8].

Data Table 3: Kinome Selectivity Analysis for AP24226

| Selectivity Parameter | Value/Description | Mechanism | Reference |

|---|---|---|---|

| Primary Targets | Src/Abl kinases | DFG-out binding | [1] [2] [3] [4] |

| Off-target Activity | Limited* | Conformational selectivity | [11] [8] |

| Selectivity Determinants | Ile285, Ile367 contacts | Hydrophobic pocket | [12] [8] |

| Kinome Coverage | Type II selective | Inactive conformation | [11] [8] |

*Detailed kinome-wide profiling data not available in literature